molecular formula C16H17N3O2S2 B5856939 N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No. B5856939
M. Wt: 347.5 g/mol
InChI Key: MNGKEJGXUHDUBS-UHFFFAOYSA-N
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Description

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BPTC is a small molecule inhibitor of the protein known as Hsp90, which plays a critical role in the folding and stabilization of many oncogenic proteins. In

Scientific Research Applications

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer research. Hsp90 is a chaperone protein that is overexpressed in many cancer cells, and its inhibition by N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to induce apoptosis and inhibit tumor growth. N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been studied for its potential use in combination therapy with other anticancer drugs, as it has been shown to enhance the efficacy of certain chemotherapeutic agents.

Mechanism of Action

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide acts as a competitive inhibitor of the ATP binding site on Hsp90, preventing the protein from performing its chaperone function. This leads to the destabilization and degradation of many oncogenic proteins that rely on Hsp90 for their stability. The inhibition of Hsp90 by N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects
N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This is due to the overexpression of Hsp90 in cancer cells, which makes them more susceptible to the effects of N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are both important processes in tumor growth.

Advantages and Limitations for Lab Experiments

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide also has a high affinity for Hsp90, which makes it a potent inhibitor of the protein. However, N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide does have some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective inhibitors of Hsp90. Another area of research is the identification of biomarkers that can predict which patients will respond to Hsp90 inhibition. N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide and other Hsp90 inhibitors are also being studied for their potential use in combination therapy with immunotherapy, as they may enhance the immune response to cancer cells. Finally, the use of N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in animal models of cancer is an area of ongoing research, as it may provide valuable insights into the efficacy and safety of Hsp90 inhibition in vivo.
Conclusion
In conclusion, N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is a small molecule inhibitor of Hsp90 that has shown promise in cancer research. Its selective effect on cancer cells and ability to induce apoptosis make it a valuable tool for studying the role of Hsp90 in oncogenesis. While N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has some limitations, its potential applications in combination therapy and animal models of cancer make it an area of ongoing research.

Synthesis Methods

The synthesis of N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves a series of chemical reactions that begin with the reaction of 3-nitrobenzoic acid with butyryl chloride to form 3-nitrobenzoyl butyrate. This intermediate is then reacted with 3-aminophenyl carbamothioic acid to form the desired product, N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. The synthesis of N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

properties

IUPAC Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-5-14(20)17-11-6-3-7-12(10-11)18-16(22)19-15(21)13-8-4-9-23-13/h3-4,6-10H,2,5H2,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGKEJGXUHDUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(butanoylamino)phenyl]carbamothioyl}thiophene-2-carboxamide

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